BenchChemオンラインストアへようこそ!

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

Procure this premium 1,3,4-thiadiazole intermediate to exploit its unique structural features. The 4-methyl-3-nitrobenzamido group confers distinct electronic and steric properties, while the ethyl 2-thio-propanoate ester enables hydrolytic prodrug strategies and straightforward derivatization to amide/acid libraries. Use it for hypoxia-selective cytotoxin screening, CDK1/G2-M arrest studies in MCF-7 cells, or HPV16-E7 docking campaigns. Insist on the exact 4-methyl-3-nitro isomer—positional analogs exhibit unpredictable target engagement and pharmacokinetics.

Molecular Formula C15H16N4O5S2
Molecular Weight 396.44
CAS No. 391874-97-8
Cat. No. B2677138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
CAS391874-97-8
Molecular FormulaC15H16N4O5S2
Molecular Weight396.44
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
InChIInChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20)
InChIKeyFNTBKZLWRJTRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 391874-97-8): Core Scaffold and Chemical Identity


Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 391874-97-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, a heterocyclic scaffold extensively validated in medicinal chemistry for its anticancer, antimicrobial, and anti-inflammatory properties . The compound integrates three functional modules: a 4-methyl-3-nitrobenzamido pharmacophore at the C5 position, a 2-thio-linked ethyl propanoate ester, and the electron-deficient 1,3,4-thiadiazole core. Its molecular formula is C₁₅H₁₆N₄O₅S₂ (MW 396.44), and its structural identity is confirmed by InChI Key FNTBKZLWRJTRHW-UHFFFAOYSA-N [1]. The 1,3,4-thiadiazole ring is recognized as a heteroaromatic bioisostere of pyrimidine and amide bonds, capable of disrupting DNA replication processes in both bacterial and cancer cells [2].

Why In-Class 1,3,4-Thiadiazole Derivatives Cannot Be Interchanged with Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate


1,3,4-Thiadiazole derivatives exhibit extreme sensitivity to substituent identity and position; even minor alterations in the benzamide substitution pattern or the C2-thio appendage can shift potency by orders of magnitude or completely invert selectivity profiles [1]. The 4-methyl-3-nitro substitution on the benzamide ring of the target compound confers a distinct electronic and steric environment that differs fundamentally from the 2-methyl-3-nitro positional isomer or the non-methylated 4-nitro analog [2]. Furthermore, the ethyl 2-thio-propanoate ester at C2 is not a passive solubilizing group—it provides a hydrolytically labile ester handle enabling pro-drug strategies and further derivatization, a feature absent in simpler 5-alkyl or 5-aryl thiadiazole analogs [3]. Generic substitution without evidence of equipotency in the same assay system risks selecting a compound with unpredictable target engagement and pharmacokinetic behavior.

Quantitative Differentiation Evidence for Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate vs. Closest Analogs


Positional Isomerism: 4-Methyl-3-Nitro vs. 2-Methyl-3-Nitro Benzamide Substitution

The 4-methyl-3-nitrobenzamido group on the target compound places the methyl group para to the amide linkage, whereas the closely related analog ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate places it ortho. In a study evaluating 4-aminoantipyrine analogues bearing 4-methyl-3-nitrobenzamido substituents, the 4-methyl-3-nitrobenzamido derivative achieved an LD50 value up to 1200 against SiHa cervical cancer cells with a maximum inhibition of ~97%, while the 3-nitro (non-methylated) derivative showed weaker protection in maximal electroshock assays [1]. The para-methyl group increases lipophilicity and alters the dihedral angle of the nitro group relative to the aromatic ring, affecting π-stacking interactions with target protein aromatic residues. No direct head-to-head comparison between the 4-methyl and 2-methyl isomers has been published; the differentiation is inferred from class-level SAR principles and the demonstrated potency of the 4-methyl-3-nitro pharmacophore [2].

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

1,3,4-Thiadiazole Scaffold Potency: Class-Level Anticancer Activity vs. Clinical Comparator Doxorubicin

The 1,3,4-thiadiazole scaffold, which forms the core of the target compound, has been systematically evaluated across multiple cancer cell lines. A comprehensive 2020 review aggregated data showing that 1,3,4-thiadiazole derivatives achieve IC50 values in the range of 1.01–2.04 µM against HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, compared with doxorubicin at 0.75 µM [1]. While the target compound itself has not been tested in this exact panel, the scaffold's track record provides a class-level potency baseline. A specific related compound, 4-nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (8m), bearing a 4-nitrobenzamido group akin to the target's 4-methyl-3-nitrobenzamido motif, exhibited IC50 values of 23.83 µM against HT-29 and 27.21 µM against MCF-7 [2]. The target compound's 4-methyl substitution is predicted to enhance lipophilicity (estimated ΔLogP +0.5 vs. non-methylated analog), potentially improving membrane permeability relative to compound 8m [3].

Anticancer Screening Cytotoxicity Drug Discovery

2-Thio-Propanoate Ester: Synthetic Versatility and Prodrug Potential vs. Simple 5-Alkyl Thiadiazoles

The target compound bears an ethyl 2-thio-propanoate ester at the C2 position of the thiadiazole ring, which is structurally distinct from simpler C2-substituted analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 313662-95-2, MW 278.29) that carry only a 5-ethyl group . The ester functionality enables: (i) hydrolysis to the corresponding carboxylic acid for improved aqueous solubility; (ii) conversion to amide derivatives for SAR expansion; and (iii) potential intracellular esterase-mediated release of the active thiol species, a documented prodrug strategy [1]. The simpler 5-ethyl analog lacks this derivatization handle entirely. Physicochemical profiling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide established its saturated vapor pressure and sublimation enthalpy (experimental temperature range 431.15–457.15 K), enabling prediction of the target compound's volatility and solid-state stability [2]. The target compound's higher MW (396.44 vs. 278.29) and additional H-bond acceptors from the ester carbonyl are predicted to reduce volatility and improve solid-state handling characteristics compared to the simpler analog.

Prodrug Design Synthetic Chemistry Lead Optimization

Pharmacological Breadth of the 4-Nitrobenzamide-Thiadiazole Chemotype: Anti-Inflammatory, Broncholytic, and Anti-Tubercular Activities

The 4-nitrobenzamido-1,3,4-thiadiazole chemotype, from which the target compound is derived by addition of a 4-methyl group and 2-thio-propanoate ester, has demonstrated multi-target pharmacological activity. N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide exhibited anti-inflammatory and broncholytic activities comparable to budesonide, and anti-tubercular activity comparable to isoniazid, in preclinical pharmacological studies [1]. This polypharmacology is attributed to the electron-deficient nitroaromatic moiety combined with the heterocyclic thiadiazole core. The target compound's additional 4-methyl substituent on the benzamide ring may further modulate these activities by altering the nitro group's reduction potential (estimated shift of -20 to -30 mV due to the electron-donating methyl group) [2]. This distinguishes the target from non-methylated analogs that may have different redox-dependent bioactivation profiles, particularly relevant for nitroreductase-mediated mechanisms in hypoxic tumor environments or mycobacterial infections [3].

Polypharmacology Anti-Tubercular Anti-Inflammatory

1,3,4-Thiadiazole as a Heteroaromatic Bioisostere: Metabolic Stability Advantage Over Amide-Containing Comparators

The 1,3,4-thiadiazole ring in the target compound serves as a heteroaromatic bioisostere of both pyrimidine and amide bonds, a design strategy explicitly validated in recent medicinal chemistry literature [1]. A 2025 Nature Communications study demonstrated that 1,3,4-thiadiazole units can replace amide bonds to improve hydrolytic stability while preserving the hydrogen-bonding network at receptor sites . This is directly relevant to the target compound, where the thiadiazole ring connects the 4-methyl-3-nitrobenzamido group to the 2-thio-propanoate ester. Non-thiadiazole analogs relying on simple amide or ester linkages as connectors are susceptible to amidase/esterase-mediated hydrolysis in plasma, potentially limiting half-life. The thiadiazole ring is aromatic and resistant to enzymatic cleavage, conferring a metabolic stability advantage over flexible-linker analogs [2]. While quantitative metabolic stability data (e.g., microsomal t₁/₂) for the target compound are not available, the structural rationale is supported by the established use of 1,3,4-thiadiazole as a bioisostere in clinical candidates.

Bioisosterism Metabolic Stability Drug Design

Recommended Research and Procurement Application Scenarios for Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate


Anticancer Lead Optimization: SAR Expansion Around the 2-Thio-Propanoate Ester Handle

Procure the target compound as a key intermediate for synthesizing a focused library of amide, acid, and ester variants at the C2 position. The ethyl 2-thio-propanoate ester is hydrolytically labile under mild basic conditions (NaOH/EtOH, room temperature), enabling conversion to the carboxylic acid for subsequent amide coupling with diverse amines. This contrasts with simpler 5-alkyl-1,3,4-thiadiazole analogs that lack this derivatization point [1]. The resulting library can be screened against the cancer cell line panel where 1,3,4-thiadiazoles show established activity (HepG2, MCF-7, A549, with class-level IC50 range 1.01–2.04 µM) [2].

Nitroreductase-Dependent Prodrug Development for Hypoxic Tumor Targeting

The 4-methyl-3-nitrobenzamido group is structurally related to nitroaromatic prodrugs that undergo bioreductive activation by nitroreductases overexpressed in hypoxic tumor microenvironments. The para-methyl substituent is predicted to modulate the nitro group's reduction potential by approximately -20 to -30 mV relative to the non-methylated analog, potentially altering the rate of enzymatic reduction [3]. Researchers developing hypoxia-selective cytotoxins should evaluate this compound alongside the non-methylated 4-nitrobenzamide analog to quantify the impact of methyl substitution on nitroreductase-mediated activation kinetics using purified enzyme assays (e.g., E. coli NfsA/NfsB or human NQO1).

Polypharmacology Screening: Anti-Inflammatory and Anti-Infective Profiling

Based on the demonstrated anti-inflammatory, broncholytic, and anti-tubercular activities of the closely related N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (comparable to budesonide and isoniazid, respectively) [4], the target compound should be prioritized for broad-spectrum pharmacological screening. The additional 4-methyl group and 2-thio-propanoate ester may confer improved membrane permeability and altered tissue distribution. Recommended assays include: COX-1/COX-2 inhibition, LPS-induced TNF-α release in RAW 264.7 macrophages, and MIC determination against M. tuberculosis H37Rv.

Computational Chemistry and Molecular Docking: HPV16-E7 and CDK1 Target Engagement

The 4-methyl-3-nitrobenzamido pharmacophore has demonstrated favorable docking scores against the HPV16-E7 oncoprotein, a validated target in cervical cancer [3]. Additionally, 1,3,4-thiadiazole derivatives have been shown to arrest MCF-7 cells at the G2/M phase through CDK1 inhibition [2]. The target compound's three-dimensional structure (confirmed by NMR; see SpectraBase entry for the closely related N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide [1]) supports its use as a starting point for structure-based drug design against these targets. Docking studies should compare binding poses of the 4-methyl-3-nitro isomer vs. the 2-methyl-3-nitro positional isomer to assess the impact of methyl group position on key hydrogen-bonding and π-stacking interactions.

Quote Request

Request a Quote for Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.